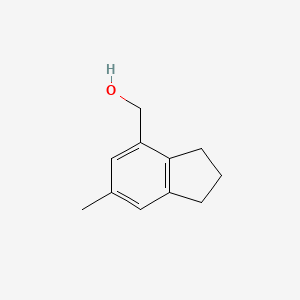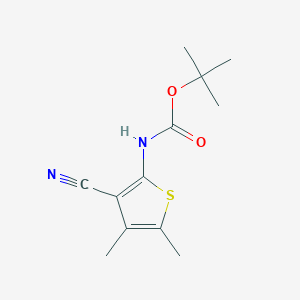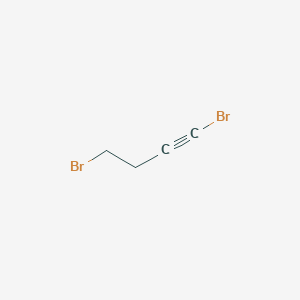![molecular formula C10H20NO5P B13503326 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present.
Peptide Coupling Reactions: It is commonly used in peptide synthesis where the Boc group protects the amino group during the coupling reactions.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate:
Sodium Hydroxide or DMAP: Used as bases in the protection reaction.
Major Products Formed
Free Amine: Formed after the removal of the Boc group.
Peptides: Formed during peptide synthesis when the compound is used as a building block.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides.
Drug Development: Utilized in the synthesis of pharmaceutical compounds and protease inhibitors.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Material Science: Used in the preparation of metal complexing groups for various applications.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic reactions and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Nα-Boc-L-2,3-diaminopropionic acid
- Boc-DL-2,3-diaminopropionic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H20NO5P |
|---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
3-dimethylphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C10H20NO5P/c1-10(2,3)16-9(14)11-7(8(12)13)6-17(4,5)15/h7H,6H2,1-5H3,(H,11,14)(H,12,13) |
InChI Key |
DZVXRMNCIXZBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CP(=O)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


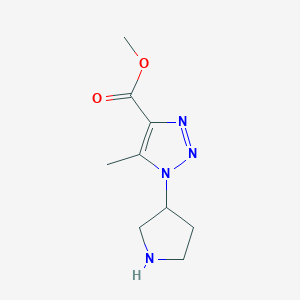
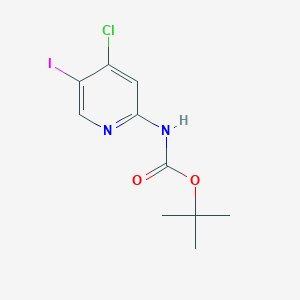
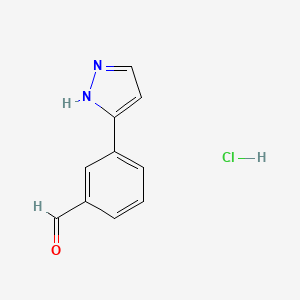
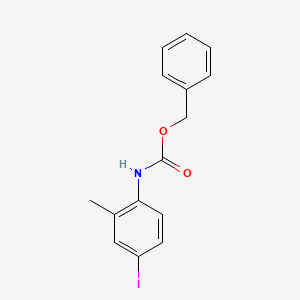
![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
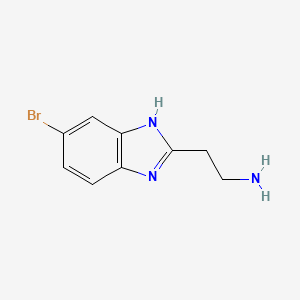

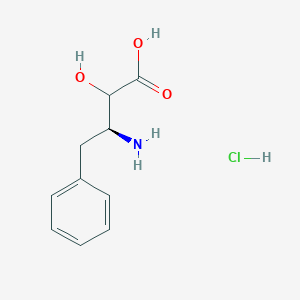
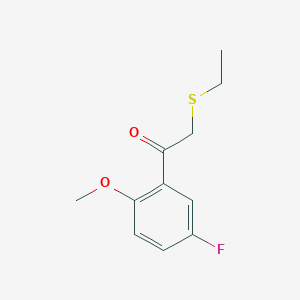
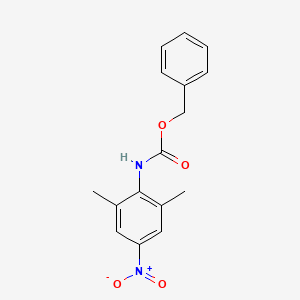
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
